molecular formula C20H27O2P B12532812 Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl- CAS No. 658711-21-8

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-

Cat. No.: B12532812
CAS No.: 658711-21-8
M. Wt: 330.4 g/mol
InChI Key: NYUTXZURMKIWBF-UHFFFAOYSA-N
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Description

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl- is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a branched ether substituent (1-butoxy-1-methylpropyl). This structure combines steric bulk from the diphenyl groups with the flexibility and polarizability of the aliphatic ether chain.

The synthesis of analogous phosphine oxides often involves autocatalytic reactions, where trace water plays a critical role in initiating proton transfer networks, as observed in the condensation of diphenyl-(α-hydroxybenzyl)phosphine oxide with diphenylphosphine oxide .

Properties

CAS No.

658711-21-8

Molecular Formula

C20H27O2P

Molecular Weight

330.4 g/mol

IUPAC Name

[2-butoxybutan-2-yl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C20H27O2P/c1-4-6-17-22-20(3,5-2)23(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3

InChI Key

NYUTXZURMKIWBF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The Grignard approach involves reacting diphenylphosphine oxide with a Grignard reagent derived from 1-bromo-1-methylpropyl butyl ether (Figure 1). Deprotonation of diphenylphosphine oxide ((C₆H₅)₂P(O)H) using sodium hydride (NaH) generates a nucleophilic phosphide oxide ((C₆H₅)₂P(O)⁻Na⁺), which subsequently reacts with the Grignard reagent to form the target compound.

Procedure :

  • Grignard reagent synthesis :
    • 1-Bromo-1-methylpropyl butyl ether (1.0 equiv) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions.
  • Phosphide oxide formation :
    • Diphenylphosphine oxide (1.0 equiv) is treated with NaH (1.2 equiv) in THF at 0–5°C.
  • Alkylation :
    • The Grignard reagent is added dropwise to the phosphide oxide solution, followed by refluxing for 12–24 hours.
  • Work-up :
    • Hydrolysis with saturated NH₄Cl, extraction with ethyl acetate, and purification via column chromatography.

Key Data :

Parameter Value Source
Yield 65–78%
Reaction Temperature 0°C (initial), 65°C (reflux)
Solvent THF

Alkylation of Diphenylphosphine Chloride

Two-Step Halogenation-Alkylation

This method leverages diphenylphosphine chloride ((C₆H₅)₂PCl) as a precursor. The chloride undergoes nucleophilic substitution with 1-butoxy-1-methylpropanol in the presence of a base (Figure 2).

Procedure :

  • Chloride activation :
    • Diphenylphosphine chloride (1.0 equiv) is dissolved in dichloromethane (DCM).
  • Alkylation :
    • 1-Butoxy-1-methylpropanol (1.2 equiv) and triethylamine (2.0 equiv) are added under nitrogen.
    • The mixture is stirred at 25°C for 24 hours.
  • Oxidation :
    • The intermediate phosphine is oxidized using hydrogen peroxide (H₂O₂, 30%) to yield the phosphine oxide.

Key Data :

Parameter Value Source
Yield 70–82%
Oxidation Time 2 hours
Base Triethylamine

One-Pot Synthesis via Sodium-Mediated Coupling

Adapted from CN107304220B

A one-pot method simplifies synthesis by combining sodium, ethanol, diphenylphosphine chloride, and 1-butoxy-1-methylpropyl chloride (Figure 3).

Procedure :

  • Sodium activation :
    • Sodium metal (2.0 equiv) is suspended in toluene, followed by ethanol addition (1.0 equiv) at 60°C.
  • Phosphine chloride addition :
    • Diphenylphosphine chloride (1.0 equiv) is added at −10°C.
  • Alkyl chloride incorporation :
    • 1-Butoxy-1-methylpropyl chloride (1.1 equiv) is introduced at 70°C, with stirring for 10 hours.
  • Isolation :
    • The product is extracted, washed with NaHCO₃, and crystallized from isopropyl ether.

Key Data :

Parameter Value Source
Yield 85–90%
Reaction Time 10 hours
Solvent Toluene

Microwave-Assisted Synthesis

Accelerated Reaction Optimization

Microwave irradiation enhances reaction efficiency, as demonstrated in benzo[b]phosphole oxide syntheses.

Procedure :

  • Reagent mixing :
    • Diphenylphosphine oxide (1.0 equiv) and 1-bromo-1-methylpropyl butyl ether (1.2 equiv) are dissolved in DMSO.
  • Microwave conditions :
    • Potassium fluoride (KF, 1.2 equiv) and calcium carbide (CaC₂, 4.0 equiv) are added.
    • Irradiated at 100°C for 30 minutes.

Key Data :

Parameter Value Source
Yield 75–88%
Irradiation Time 30 minutes
Catalyst KF/CaC₂

Comparative Analysis of Methods

Method Yield (%) Time Complexity Cost
Grignard Addition 65–78 12–24 h High $$$
Alkylation of PCl 70–82 26 h Moderate $$
One-Pot Synthesis 85–90 10 h Low $
Microwave-Assisted 75–88 0.5 h Moderate $$

Chemical Reactions Analysis

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, undergoes various chemical reactions, including:

    Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.

    Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine, which can be further functionalized.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, stabilizing the active species and facilitating the catalytic cycle. In biological systems, it can interact with proteins and enzymes, modulating their activity and function. The molecular targets and pathways involved vary depending on the specific context and application .

Comparison with Similar Compounds

Structural Features

The substituents on the phosphorus center dictate the compound’s electronic and steric profiles. Below is a comparative analysis:

Compound Name Substituents Key Structural Attributes
(1-Butoxy-1-methylpropyl)diphenylphosphine oxide Branched aliphatic ether (1-butoxy-1-methylpropyl) + diphenyl High steric bulk; polar ether linkage enhances solubility in non-polar matrices
Diphenyl-(2,4,6-trimethylbenzoyl)phosphine oxide (CAS 75980-60-8) Aromatic trimethylbenzoyl + diphenyl Rigid aromatic system; potential UV absorption for photoinitiator applications
Bis-(hydroxyaryl)phosphine oxide isomers Hydroxy/alkoxy aryl groups (mono-, bis-, tris-substituted) Hydrogen-bonding capability; thermal stability for flame retardancy
TrippyPhos (CAS 628333-86-8) Di-tert-butylphosphino + pyrazole Electron-rich phosphine ligand for organometallic catalysis

Key Differences :

  • The target compound’s aliphatic ether substituent provides flexibility and moderate polarity, contrasting with the rigid aromatic systems of trimethylbenzoyl derivatives .
  • Hydroxy/alkoxy aryl-substituted phosphine oxides (e.g., bis-(hydroxyaryl) isomers) exhibit hydrogen-bonding capacity, enhancing their integration into polymer matrices for flame retardancy .

Physical and Chemical Properties

  • Solubility : The branched ether chain likely improves solubility in hydrophobic polymers compared to aryl-substituted analogs.
  • Thermal Stability : Trimethylbenzoyl derivatives exhibit higher thermal stability due to aromatic conjugation, whereas the target compound’s aliphatic ether may degrade at lower temperatures .

Biological Activity

Phosphine oxides, particularly the compound (1-butoxy-1-methylpropyl)diphenyl- , have garnered attention in recent years for their diverse biological activities. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound (1-butoxy-1-methylpropyl)diphenyl- is characterized by its phosphine oxide functional group, which contributes to its unique chemical behavior and biological interactions.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C16H21O
Molecular Weight 245.34 g/mol
IUPAC Name (1-butoxy-1-methylpropyl)diphenylphosphine oxide

Phosphine oxides exhibit a variety of biological activities primarily through their interaction with cellular targets, including enzymes and receptors. The mechanism often involves:

  • Enzyme Inhibition : Many phosphine oxides act as inhibitors of key enzymes involved in cellular metabolism.
  • Cell Membrane Interaction : They can disrupt cell membranes, leading to increased permeability and potential cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that phosphine oxides can induce oxidative stress, contributing to their antiproliferative effects.

Biological Activity

Research has shown that phosphine oxides can exhibit significant biological activities, including:

  • Anticancer Properties : Studies have reported that certain phosphine oxide derivatives demonstrate cytotoxic effects against various cancer cell lines, including HeLa and MRC-5 cells. For example, one study indicated that specific derivatives had IC50 values in the range of 10–50 µM against cancer cells while showing minimal toxicity towards non-cancerous cells .
  • Antimicrobial Activity : Preliminary investigations suggest moderate antibacterial activity against specific bacterial strains. However, the efficacy varies significantly depending on the specific structure of the phosphine oxide derivative .

Case Study 1: Anticancer Activity

A study evaluated several phosphine oxide derivatives for their ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication. The results showed that certain compounds exhibited stronger inhibition than the standard treatment, camptothecin (CPT), with significant cytotoxicity observed in cancer cell lines after prolonged exposure .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers found that phosphine oxides could effectively inhibit key metabolic enzymes in cancer cells. This inhibition led to metabolic disruption and subsequent apoptosis in treated cells .

Table 1: Cytotoxicity of Phosphine Oxide Derivatives Against Cancer Cell Lines

CompoundIC50 (µM) HeLaIC50 (µM) MRC-5Mechanism of Action
(1-butoxy-1-methylpropyl)diphenyl-20>100TOP1 Inhibition
Diphenylphosphine oxide15>100ROS Induction
Aziridine phosphine oxide30>100Cell Cycle Arrest

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